4-Thien-3-yl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thien-3-yl-1,3-thiazol-2-amine is a heterocyclic compound that features both a thiazole and a thiophene ring The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the thiophene ring is a five-membered ring containing sulfur
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets in the body, leading to a range of biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, thiazole derivatives have been found to exhibit antitumor and cytotoxic activity, suggesting that they may affect pathways related to cell proliferation and survival .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and its distribution within the body.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may have a broad impact on cellular function and health.
Action Environment
The compound’s solubility in various solvents suggests that its action may be influenced by the chemical environment . Additionally, the compound’s interaction with various targets suggests that its efficacy may be influenced by the physiological environment, including the presence of other molecules and the state of the target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thien-3-yl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of thioamides with α-haloketones under basic conditions to form the thiazole ring. The thiophene ring can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Thien-3-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in both the thiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom in the thiazole ring can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur in the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Thien-3-yl-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with unique electronic properties.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-phenyl-1,3-thiazole-2-amine share structural similarities and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as 2-aminothiophene and 3-thiophenecarboxylic acid are structurally related and have comparable chemical properties.
Uniqueness: 4-Thien-3-yl-1,3-thiazol-2-amine is unique due to the presence of both thiazole and thiophene rings, which confer a combination of chemical reactivity and biological activity not commonly found in other compounds. This dual functionality makes it a versatile molecule for various applications in research and industry.
Properties
IUPAC Name |
4-thiophen-3-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c8-7-9-6(4-11-7)5-1-2-10-3-5/h1-4H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOMEHIUYMFKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.